3-Methylpyridine-2-carbonyl chloride

Übersicht

Beschreibung

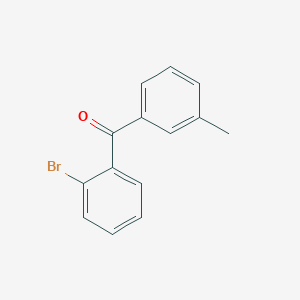

3-Methylpyridine-2-carbonyl chloride, also known as 3-MPC, is an important organic compound used in a range of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is used as a starting material in the synthesis of various compounds, including a variety of pharmaceuticals, dyes, and flavorings. 3-MPC is also used in biochemical and physiological studies, where it has been found to have a wide range of effects on cells and organisms.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

3-Methylpyridine-2-carbonyl chloride is utilized in chemical synthesis and transformations. For instance, Zhao Bao (2003) discussed various preparation methods of 2-chloro-5-methylpyridine from 3-methylpyridine, including reactions with different chlorinating reagents such as phosphoryl chloride and phosgene, indicating its role in the synthesis of halogenated pyridines, which are valuable in producing pharmaceuticals and agrochemicals (Zhao Bao, 2003).

Catalysis

In the field of catalysis, the compound finds use as a precursor or ligand in the formation of complex metal catalysts. For example, G. Balducci et al. (2015) investigated the coordination of 2,2′-bipyridine to RuII–chlorido–carbonyl precursors, uncovering the role of this compound in forming ruthenium–mono(bipyridine)–carbonyl compounds. These compounds are significant in catalysis, including the reduction of CO2 and water–gas shift reactions, showcasing the compound's utility in environmental catalysis and renewable energy applications (Balducci et al., 2015).

Materials Science

In materials science, derivatives of this compound are explored for their potential in creating new materials. For instance, S. Herringer et al. (2011) synthesized Copper(II) complexes of 2-halo-3-methylpyridine, demonstrating the compound's versatility in generating materials with varying magnetic properties, a study relevant for the development of magnetic and electronic devices (Herringer et al., 2011).

Environmental Science

In environmental science, 3-Methylpyridine derivatives are investigated for their roles in atmospheric chemistry. Zhijian Li et al. (2019) examined the formation of nitrogen-containing organic compounds in secondary organic aerosols through reactions involving 3-methylpyridine, highlighting the environmental implications of these reactions in air quality and climate change (Li et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Methylpyridine-2-carbonyl chloride are the enzymes Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes to the structure and function of the enzymes, affecting their ability to degrade extracellular matrix proteins .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the degradation of extracellular matrix proteins . The compound’s interaction with its targets disrupts these pathways, leading to downstream effects on cellular structure and function .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .

Result of Action

The molecular and cellular effects of this compound’s action include changes to the structure and function of the enzymes it targets . These changes can affect the degradation of extracellular matrix proteins, potentially leading to alterations in cellular structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound is generally associated with processing fossil fuels, such as oil shale or coal . It has also been found in the soluble fractions of crude oil spills and at legacy wood treatment sites . These environmental factors can affect the compound’s stability and its ability to interact with its targets .

Biochemische Analyse

Biochemical Properties

3-Methylpyridine-2-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. In biochemical contexts, this compound can interact with various enzymes and proteins. For instance, it can act as an acylating agent, modifying the active sites of enzymes and altering their activity . This compound is known to interact with enzymes involved in the synthesis of pyridine derivatives, which are crucial in various metabolic pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modifying proteins and enzymes through acylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of transcription factors can alter their ability to bind DNA, thereby affecting gene expression . Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through acylation reactions. The carbonyl chloride group reacts with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins. This reaction forms a covalent bond, resulting in the modification of the protein’s structure and function . This mechanism can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the acylation of transcription factors can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 3-methylpyridine-2-carboxylic acid and hydrochloric acid . Over time, this degradation can reduce the compound’s effectiveness in biochemical assays. Long-term studies have shown that the acylation effects of this compound can persist, leading to sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target enzymes and proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. These effects include oxidative stress, inflammation, and apoptosis in various tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyridine metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Its distribution within cells can affect its availability for biochemical reactions and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments, such as the nucleus, where it can modify transcription factors and influence gene expression . Additionally, the compound can be directed to other organelles, such as the mitochondria, where it can affect metabolic processes. Post-translational modifications, such as phosphorylation, can also influence its localization and activity within cells.

Eigenschaften

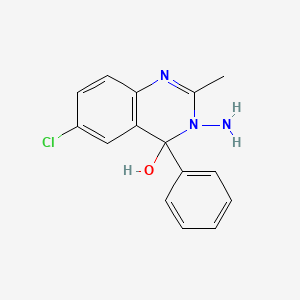

IUPAC Name |

3-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBOTQVVYJUKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607972 | |

| Record name | 3-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64588-88-1 | |

| Record name | 3-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)